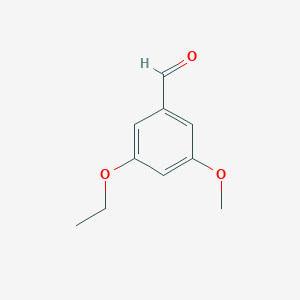

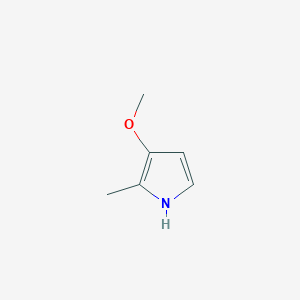

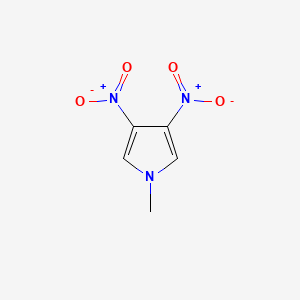

![molecular formula C6H7N5 B3356774 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine CAS No. 68774-80-1](/img/structure/B3356774.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine

Descripción general

Descripción

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a chemical compound with the CAS Number: 68774-80-1 . It has a molecular weight of 149.16 .

Synthesis Analysis

The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine and its derivatives often involves aromatic nucleophilic substitution . For instance, one method involves the cyclization of intermediate 3-hydrazinopyrazin-2-ones . Another approach starts from known oxalic acid monoamide esters, which are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF .Molecular Structure Analysis

The molecular structure of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be characterized using various techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine are typically part of the process of synthesizing its derivatives . For example, the cyclization of intermediate 3-hydrazinopyrazin-2-ones is a key step in one synthesis method .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine can be determined using techniques such as melting point determination, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Aplicaciones Científicas De Investigación

Medicinal Chemistry

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a key component in the development of medicinal chemistry . It is used to create a small library of triazolopyrazines with a variety of substituents in position 3 . This compound has shown potential for further synthetic application in medicinally oriented synthesis .

Antidiabetic Applications

This compound is a key pharmacophore of sitagliptin phosphate, a new drug for the treatment of type II-diabetes mellitus . It has shown significant antidiabetic properties, making it an important component in drug discovery programs .

Anti-platelet Aggregations

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has shown anti-platelet aggregation properties . This makes it a potential candidate for the development of drugs aimed at preventing blood clots.

Antifungal and Antibacterial Properties

This compound has demonstrated both antifungal and antibacterial properties . This suggests its potential use in the development of new antimicrobial agents.

Antimalarial and Antitubercular Applications

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine has shown antimalarial and antitubercular properties . This indicates its potential in the development of drugs for the treatment of malaria and tuberculosis.

Anticonvulsant Properties

This compound has demonstrated anticonvulsant properties . This suggests its potential use in the development of drugs for the treatment of epilepsy and other seizure disorders.

Energetic Materials

1,2,4-Triazolo[4,3-a]pyrazine derivatives have been effectively synthesized and used in the creation of energetic materials . These materials have shown excellent detonation performance and thermal stability .

Cardiovascular Disorders

1,2,4-Triazolo[4,3-a]pyrazine derivatives, including 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine, have been used in the treatment of cardiovascular disorders . This suggests its potential use in the development of drugs for the treatment of heart diseases.

Direcciones Futuras

The future directions for research on 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine could involve further exploration of its antimicrobial properties . Additionally, its derivatives could be investigated for potential antiviral activity . The development of new synthesis methods could also be a focus, to allow for more diverse substitutions .

Mecanismo De Acción

Target of Action

Similar compounds have been found to inhibit cyclin-dependent kinase 2 (cdk2), a protein involved in cell cycle regulation .

Mode of Action

It’s worth noting that related compounds have been found to intercalate dna , which could potentially disrupt DNA replication and transcription, leading to cell death.

Biochemical Pathways

If this compound does indeed inhibit cdk2 like its analogs , it would affect the cell cycle, particularly the transition from the G1 phase to the S phase.

Result of Action

Related compounds have shown promising antiviral and antibacterial activities , suggesting that this compound may also have potential as an antimicrobial agent.

Propiedades

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKSHWFYNQVJSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CN=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10315475 | |

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

CAS RN |

68774-80-1 | |

| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68774-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 294773 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC294773 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294773 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

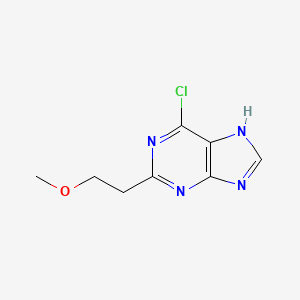

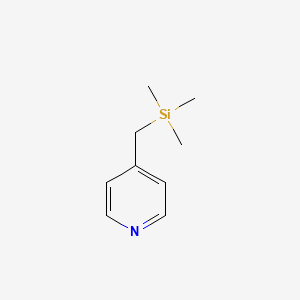

![9H-Purin-2-amine, 6-[[4-[(2-propyn-1-yloxy)methyl]phenyl]methoxy]-](/img/structure/B3356692.png)

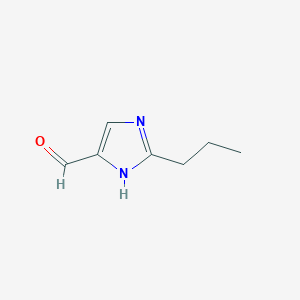

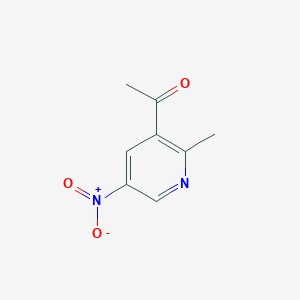

![[Amino(furan-2-yl)methyl]phosphonic acid](/img/structure/B3356755.png)

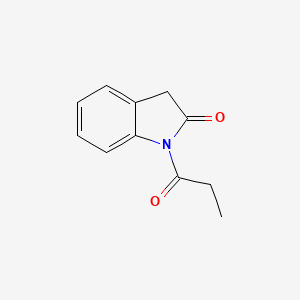

![2,3-Dihydroazepino[3,4-b]indole-1,5(4H,10H)-dione](/img/structure/B3356761.png)

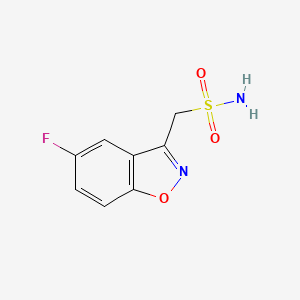

![2-(chloromethyl)-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3356781.png)